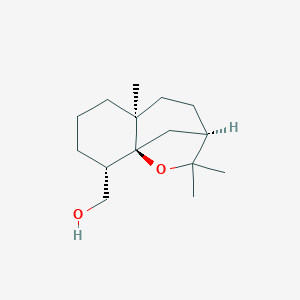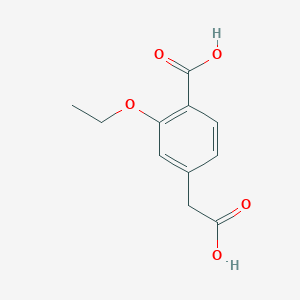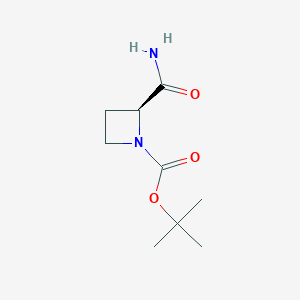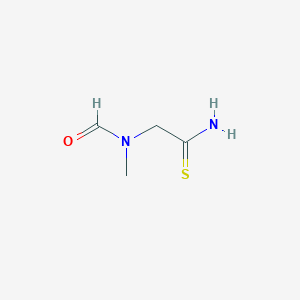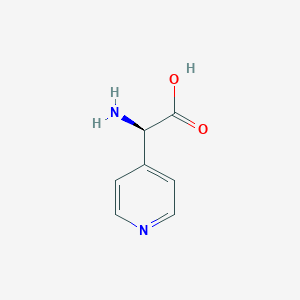
2,2-Dioctylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dioctylpropane-1,3-diol is a chemical compound with the molecular formula C19H40O2 . It has a molecular weight of 300.5 g/mol . The IUPAC name for this compound is 2,2-dioctylpropane-1,3-diol .
Molecular Structure Analysis
The molecular structure of 2,2-Dioctylpropane-1,3-diol consists of two octyl groups attached to the second carbon atom of a propane-1,3-diol molecule . The exact mass of the molecule is 300.302830514 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving 2,2-Dioctylpropane-1,3-diol are not available, a study has shown that diols can be biosynthesized via a general route combining oxidative and reductive formations of OH-groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dioctylpropane-1,3-diol include a molecular weight of 300.5 g/mol, a XLogP3-AA value of 7.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 16 . The topological polar surface area is 40.5 Ų .
Scientific Research Applications
Polymer Synthesis
2,2-Dioctylpropane-1,3-diol: is a valuable compound in the synthesis of polyesters . It contributes to the stability of polyesters against heat, light, and water, making it an essential component in the production of durable and resilient polyester products. This stability is crucial for applications where long-term performance and resistance to environmental factors are required .
Paints and Coatings
In the paints and coatings industry, 2,2-Dioctylpropane-1,3-diol is utilized to enhance the properties of paint formulations. It helps in achieving the desired viscosity and flow characteristics, which are important for the application process and the final appearance of the coating. Additionally, it can improve the adhesion of paints to various substrates .
Lubricants
The compound is used in the creation of synthetic lubricating esters. These esters have a reduced potential for oxidation or hydrolysis compared to natural esters, providing superior performance in high-stress and high-temperature environments. This makes them suitable for use in industrial machinery and automotive applications .
Plasticizers
2,2-Dioctylpropane-1,3-diol: acts as a plasticizer in the production of plastics, enhancing their flexibility and durability. It is particularly useful in making plastics that need to retain their properties over a wide range of temperatures and mechanical stresses .
Organic Solar Cell Materials
Research has shown that 2,2-Dioctylpropane-1,3-diol derivatives can be used in the development of organic solar cell materials. These materials benefit from the compound’s ability to facilitate efficient photoinduced intramolecular charge transfer, which is essential for converting sunlight into electrical energy .
Bio-Based Polyesters
The compound is also being explored as a monomer in bio-based polyesters, which are derived from renewable resources. These polyesters are used in a variety of applications, including coatings, molding compounds, and UV-curing applications. The use of 2,2-Dioctylpropane-1,3-diol in these polyesters can increase their bio-based content and potentially improve their biodegradability .
Safety And Hazards
According to a safety data sheet, 2,2-Dioctylpropane-1,3-diol can be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and ensuring adequate ventilation are recommended when handling this compound .
Future Directions
While specific future directions for 2,2-Dioctylpropane-1,3-diol are not available, there is ongoing research into the use of diols in various applications. For example, phenylboronic acid (PBA) derivatives, which readily complex with 1,2- and 1,3-cis-diol compounds, have been studied for their potential use in diagnostic and therapeutic applications .
properties
IUPAC Name |
2,2-dioctylpropane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O2/c1-3-5-7-9-11-13-15-19(17-20,18-21)16-14-12-10-8-6-4-2/h20-21H,3-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPNQEAEXIXGNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447421 |
Source


|
| Record name | 2,2-Di-n-octyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dioctylpropane-1,3-diol | |
CAS RN |
106868-09-1 |
Source


|
| Record name | 2,2-Di-n-octyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



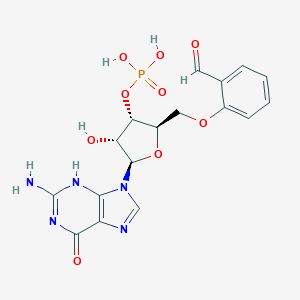
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)

